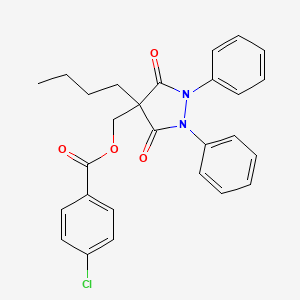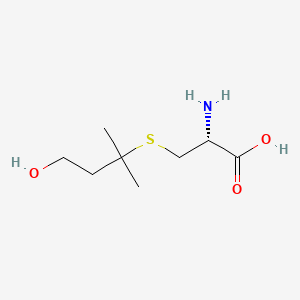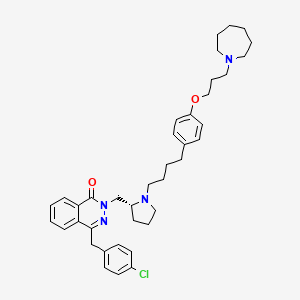![molecular formula C20H19Cl2F6NO2 B1672407 4-[[Butyl[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]methyl]-2,6-dichlorophenol](/img/structure/B1672407.png)
4-[[Butyl[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]methyl]-2,6-dichlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK9772 is a synthetic organic compound that acts as a modulator of the Liver X Receptor (LXR). It belongs to the N-phenyl tertiary amine class and has shown high affinity for the LXR β ligand. GSK9772 is known for its anti-inflammatory activity, making it a valuable compound for research in inflammatory and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK9772 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving aromatic substitution and coupling reactions.
Introduction of Functional Groups: Functional groups such as hydroxyl, chloro, and fluoro groups are introduced using specific reagents and conditions.
Industrial Production Methods
Industrial production of GSK9772 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Controlled temperature and pressure conditions are maintained to optimize the reaction rate and yield.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
GSK9772 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in GSK9772 can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products
The major products formed from these reactions include various derivatives of GSK9772 with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
GSK9772 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of LXR modulators and their interactions with other molecules.
Biology: Investigated for its role in modulating gene expression related to lipid metabolism and inflammation.
Medicine: Explored for its potential therapeutic applications in treating inflammatory and neurodegenerative diseases.
Industry: Utilized in the development of new drugs targeting LXR pathways
Mechanism of Action
GSK9772 exerts its effects by binding to the Liver X Receptor (LXR), specifically interacting with the region associated with the transcriptional repression function of the receptor. This binding inhibits the expression of pro-inflammatory genes, thereby exhibiting anti-inflammatory activity. The molecular targets include LXR β ligand, and the pathways involved are related to lipid metabolism and inflammation .
Comparison with Similar Compounds
Similar Compounds
T0901317: Another LXR modulator with similar anti-inflammatory properties.
GW3965: Known for its role in regulating cholesterol and lipid metabolism.
WAY-252623: A selective LXR modulator with potential therapeutic applications in metabolic diseases.
Uniqueness of GSK9772
GSK9772 is unique due to its high selectivity for LXR-mediated transrepression of pro-inflammatory gene expression over transactivation. This selectivity makes it a valuable compound for studying the anti-inflammatory pathways without affecting lipid metabolism significantly .
Properties
Molecular Formula |
C20H19Cl2F6NO2 |
|---|---|
Molecular Weight |
490.3 g/mol |
IUPAC Name |
4-[[N-butyl-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)anilino]methyl]-2,6-dichlorophenol |
InChI |
InChI=1S/C20H19Cl2F6NO2/c1-2-3-8-29(11-12-9-15(21)17(30)16(22)10-12)14-6-4-13(5-7-14)18(31,19(23,24)25)20(26,27)28/h4-7,9-10,30-31H,2-3,8,11H2,1H3 |
InChI Key |
TYYLMKBOWXDDCT-UHFFFAOYSA-N |
SMILES |
CCCCN(CC1=CC(=C(C(=C1)Cl)O)Cl)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O |
Canonical SMILES |
CCCCN(CC1=CC(=C(C(=C1)Cl)O)Cl)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK9772; GSK 9772; GSK-9772. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![({[(2R,5R)-5-(6-amino-9H-purin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxy}methyl)phosphonic acid](/img/structure/B1672340.png)

![(2S,3S,4R,5R)-2-[(2-fluorophenyl)sulfanylmethyl]-5-[6-[[(1R,2R)-2-hydroxycyclopentyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B1672342.png)

![methyl 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(2-trifluoromethylbenzyl)-oxy]thiophene-2-carboxylate](/img/structure/B1672346.png)

